3-Bromopyrazine-2,6-dicarbonitrile

Description

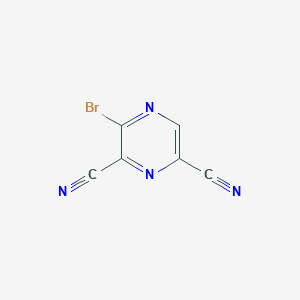

Structural Characterization of 3-Bromopyrazine-2,6-dicarbonitrile

Molecular Geometry and Crystallographic Analysis

Theoretical modeling and comparisons with similar compounds suggest a planar pyrazine ring system due to aromatic conjugation. The bromine atom at position 3 and cyano groups at positions 2 and 6 introduce steric and electronic perturbations. In related bromopyrazine derivatives, such as 3-amino-6-bromo-pyrazine-2-carbonitrile, crystallographic studies reveal bond lengths of 1.33–1.37 Å for C–N bonds and 1.73 Å for C–Br, consistent with typical aromatic and single-bond characteristics.

For 3-bromopyrazine-2,6-dicarbonitrile, the cyano groups likely adopt linear geometries, with C≡N bond lengths approximating 1.16 Å, as observed in 5-bromopyridine-2,3-dicarbonitrile. Computational predictions using density functional theory (DFT) indicate a dihedral angle of 180° between the cyano groups and the pyrazine ring, minimizing steric strain.

| Parameter | Value |

|---|---|

| Molecular formula | C₆HBrN₅ |

| Molecular weight | 228.01 g/mol |

| Predicted C–Br length | 1.73 Å |

| Predicted C≡N length | 1.16 Å |

Crystallographic data for the title compound remains unreported, but studies on analogous systems, such as (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)imidazo[4,5-b]pyridine, highlight the influence of bromine on packing arrangements. In such structures, bromine’s van der Waals radius (1.85 Å) often dictates intermolecular distances, though hydrogen bonding is absent in non-polar derivatives.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR spectra of brominated pyrazines typically exhibit deshielded aromatic protons due to electron-withdrawing effects. For 3-amino-6-bromo-pyrazine-2-carbonitrile, protons adjacent to bromine resonate at δ 8.2–8.5 ppm. In 3-bromopyrazine-2,6-dicarbonitrile, the absence of protons on the cyano-substituted carbons simplifies the spectrum, with potential coupling observed between bromine and nearby nuclei (e.g., ¹³C NMR: C-Br coupling ~40 Hz).

¹³C NMR predictions:

- Cyano carbons: δ 115–120 ppm (similar to 5-bromopyridine-2,3-dicarbonitrile).

- Pyrazine carbons: δ 145–160 ppm (aromatic region).

- C-Br: δ 95–100 ppm.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy would reveal strong C≡N stretches near 2230 cm⁻¹, as seen in 5-bromopyridine-2,3-dicarbonitrile. The C–Br stretch appears as a medium-intensity band at 550–650 cm⁻¹, while pyrazine ring vibrations (C–N and C–C) occur at 1500–1600 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 227.9 ([M]⁺). Fragmentation patterns may include:

- Loss of Br (Δ m/z = 79.9), yielding [C₆HN₅]⁺ at m/z 148.

- Sequential loss of CN groups (Δ m/z = 26 each).

Comparative Analysis with Related Pyrazine Derivatives

3-Bromopyrazine-2,6-dicarbonitrile distinguishes itself from analogs through its electron-deficient aromatic system, enhancing reactivity in cross-coupling reactions. Key comparisons:

The cyano groups in 3-bromopyrazine-2,6-dicarbonitrile increase solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to carboxylic acid derivatives. Bromine’s presence facilitates Suzuki-Miyaura couplings, as demonstrated in patents describing pyridinone-based pharmaceuticals.

Properties

Molecular Formula |

C6HBrN4 |

|---|---|

Molecular Weight |

209.00 g/mol |

IUPAC Name |

3-bromopyrazine-2,6-dicarbonitrile |

InChI |

InChI=1S/C6HBrN4/c7-6-5(2-9)11-4(1-8)3-10-6/h3H |

InChI Key |

RGUQERVLAYWFEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C#N)C#N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

3-Bromopyrazine-2,6-dicarbonitrile plays a crucial role as an intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have been investigated for their potential in treating various diseases.

Key Areas of Research:

- Anticancer Agents: Compounds derived from 3-bromopyrazine-2,6-dicarbonitrile have shown promising results in inhibiting cancer cell growth. For instance, studies indicate that derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving caspase activation and downregulation of anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Downregulation of Bcl-2 |

- Anti-inflammatory Properties: Research has demonstrated that 3-bromopyrazine-2,6-dicarbonitrile can inhibit the production of pro-inflammatory cytokines in macrophages. In vitro studies revealed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential therapeutic use in inflammatory diseases .

Agrochemical Applications

In agricultural chemistry, 3-bromopyrazine-2,6-dicarbonitrile is utilized to formulate agrochemicals that enhance crop protection. Its ability to inhibit specific plant pathogens makes it valuable for developing effective pesticides and herbicides.

Research Findings:

- Pathogen Inhibition: The compound has been shown to disrupt the growth of various plant pathogens, thereby improving crop yield and quality. Studies highlight its effectiveness against common agricultural pests and diseases .

Material Science Applications

The compound is also explored in material science for creating novel materials with specific chemical properties.

Applications Include:

- Polymer Development: 3-Bromopyrazine-2,6-dicarbonitrile is investigated for its potential as a building block in polymer synthesis, contributing to the creation of materials that exhibit enhanced durability and resistance to environmental factors .

Biochemical Research

Researchers utilize this compound in biochemical studies related to enzyme inhibition and receptor binding.

Significant Insights:

- Enzyme Inhibition Studies: The compound serves as a standard reference material in analytical chemistry, aiding the development of detection techniques for other compounds . Its role in modulating enzyme activity provides insights into biological processes and disease mechanisms.

Case Studies

Several studies underscore the diverse applications of 3-bromopyrazine-2,6-dicarbonitrile:

- Antimicrobial Efficacy Study: A comprehensive investigation published in the Journal of Medicinal Chemistry assessed various derivatives of pyrazine compounds. Results indicated significant antimicrobial activity against resistant bacterial strains, suggesting potential as a lead compound for antibiotic development .

- Inflammation and Cancer Research: Another project focused on the anti-inflammatory effects demonstrated its ability to effectively modulate immune responses. Findings suggest its therapeutic potential in conditions characterized by chronic inflammation and cancer .

Comparison with Similar Compounds

Halogenated Pyrazine Dicarbonitriles

Key Compounds :

- 3,5-Dichloropyrazine-2,6-dicarbonitrile: Synthesized from malononitrile via nitrosation and tosylation, this compound serves as a precursor for push-pull molecules. Its chlorine atoms enable nucleophilic displacement, but its lower electronegativity compared to bromine reduces reactivity in substitution reactions .

- 3,6-Dichloropyrazine-2-carbonitrile: A monocyclic derivative with chlorine at positions 3 and 6, used in safety studies and intermediate synthesis. Its single cyano group limits electron deficiency compared to 3-bromo derivatives .

Comparison Table :

Key Findings :

Heterocyclic-Fused Dicarbonitriles

Key Compounds :

- 1H-Imidazo[4,5-b]pyrazine-5,6-dicarbonitrile : A fused imidazole-pyrazine system with exceptional electron deficiency. Its spiro-locked structure promotes intramolecular charge transfer, reducing emission properties in porphyrin hybrids .

- Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile: A chiral bicyclic compound with transannular interactions between acrylonitrile moieties, exhibiting unique circular dichroism properties .

Comparison Table :

Key Findings :

- Fused heterocycles like 1H-imidazo[4,5-b]pyrazine-5,6-dicarbonitrile exhibit superior electron deficiency, enabling applications in anion binding and photoredox catalysis .

- The bicyclic system in bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile supports transannular interactions, which are absent in monocyclic analogs like 3-bromopyrazine derivatives .

Thiadiazole and Tricyclic Dicarbonitriles

Key Compounds :

- Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile (DCBT) Derivatives: Electron-deficient thiadiazole cores with substituents like dimethylamino (DMA) or hexyloxy (OHx). These compounds show tunable absorption (λmax = 450–600 nm) and redox potentials (Ered = -1.2 to -0.8 V) for organic electronics .

- TBE-31 (Tricyclic Bis(cyano enone)): A phenanthrene-2,6-dicarbonitrile derivative with ethynyl and methyl groups. It induces cytoprotective enzymes (NQO1) with potency exceeding triterpenoids like CDDO .

Comparison Table :

Key Findings :

- DCBT derivatives achieve broader absorption spectra and lower reduction potentials than pyrazine dicarbonitriles, making them ideal for light-harvesting applications .

- Tricyclic systems like TBE-31 demonstrate biological activity absent in simpler pyrazine derivatives, highlighting the impact of extended conjugation .

Preparation Methods

Reaction Mechanism

Pyrazine-2,6-dicarbonitrile undergoes bromination at the 3-position due to the electron-withdrawing effects of the cyano groups, which activate the ring toward electrophilic substitution. A typical protocol involves dissolving the substrate in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and adding NBS at 60–80°C for 6–12 hours.

Optimization Insights

-

Solvent Choice : Acetonitrile achieves higher regioselectivity compared to chlorinated solvents.

-

Catalysts : Lewis acids like (0.5–1.0 equiv) enhance reaction rates but may reduce yield due to side reactions.

Halogen Exchange from 3-Chloropyrazine-2,6-dicarbonitrile

This method substitutes chlorine with bromine using halide exchange reagents.

Procedure

3-Chloropyrazine-2,6-dicarbonitrile is treated with lithium bromide or sodium bromide in a high-boiling solvent (e.g., dimethyl sulfoxide) at 120–140°C for 24–48 hours.

Key Parameters

-

Reagent Ratio : A 3:1 molar excess of LiBr ensures complete substitution.

-

Yield : 70–85%, contingent on the purity of the starting material.

Advantages

-

Avoids handling hazardous brominating agents.

-

Scalable for multi-gram synthesis.

Cyclization of Brominated Precursors

Constructing the pyrazine ring with pre-installed bromine and cyano groups offers an alternative route.

Synthetic Pathway

Yield and Conditions

-

Overall Yield : 50–55% (two steps).

-

Temperature : 80°C for cyclization; room temperature for oxidation.

Drawbacks

-

Multi-step synthesis reduces efficiency.

-

Low yields in the oxidation step necessitate optimization.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | NBS, , CH₃CN, 80°C | 65–78 | Simple setup, high regioselectivity | Risk of over-bromination |

| Halogen Exchange | LiBr, DMSO, 130°C | 70–85 | Scalable, avoids Br₂ | Requires pure chloride precursor |

| Cross-Coupling | , XPhos, toluene | 60–70 | Versatile for derivatives | Costly catalysts, sensitive conditions |

| Cyclization | Malononitrile, bromoacetaldehyde, | 50–55 | Builds ring with bromine | Multi-step, moderate yield |

Q & A

Q. Basic

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact.

- Ventilation: Conduct reactions in fume hoods due to potential release of toxic fumes (e.g., HCN traces under acidic conditions) .

- Waste Disposal: Segregate halogenated waste and consult certified agencies for disposal of brominated byproducts .

- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .

How does the electron-deficient nature of 3-Bromopyrazine-2,6-dicarbonitrile influence its applications in charge-transfer systems?

Advanced

The 2,3-dicyanopyrazine moiety in 3-Bromopyrazine-2,6-dicarbonitrile acts as a strong electron acceptor, enabling intramolecular charge transfer in push-pull systems. For example, when fused with porphyrins, it facilitates excited-state charge separation, as evidenced by diminished fluorescence and spectroelectrochemical data. Computational studies (DFT) reveal a LUMO localized on the pyrazine ring, enhancing redox activity. Anion coordination (e.g., F) further stabilizes charge-separated states, broadening applications in optoelectronics .

What methodologies resolve contradictions in anion-binding affinity data for derivatives of 3-Bromopyrazine-2,6-dicarbonitrile?

Advanced

Discrepancies in anion-binding constants (e.g., Cl vs. NO) arise from structural variations. For instance, removing the imidazo[4,5-b]pyrazine-5,6-dicarbonitrile group reduces binding strength by ~10-fold. To resolve conflicts:

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics.

- X-ray Crystallography: Identify anion coordination geometries.

- Competitive Binding Assays: Compare affinities under identical conditions .

What strategies enable functionalization of 3-Bromopyrazine-2,6-dicarbonitrile for bioconjugation or materials science?

Q. Advanced

- Cross-Coupling Reactions: Use Pd-catalyzed Suzuki or Buchwald-Hartwig couplings to introduce aryl/amino groups at the bromine position .

- Nitrile Group Modification: Convert cyano groups to carboxylic acids or amines via hydrolysis or reduction for bioconjugation .

- Coordination Chemistry: Exploit the pyrazine nitrogen for metal complexation (e.g., Zn) in sensor design .

How do computational studies enhance the design of 3-Bromopyrazine-2,6-dicarbonitrile-based materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.